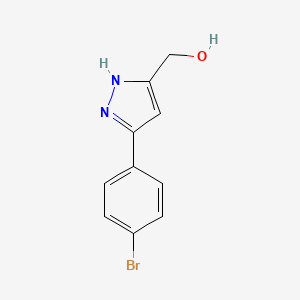

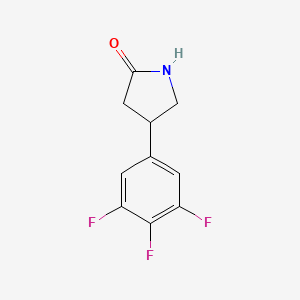

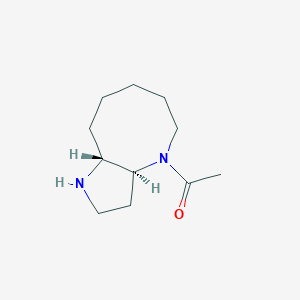

![molecular formula C13H18N2 B1444327 7-Benzyl-4,7-diazaspiro[2.5]octan CAS No. 1222106-45-7](/img/structure/B1444327.png)

7-Benzyl-4,7-diazaspiro[2.5]octan

Übersicht

Beschreibung

7-Benzyl-4,7-diazaspiro[2.5]octane is a chemical compound with the molecular formula C13H18N2 and a molecular weight of 202.3 . It is a useful research chemical .

Synthesis Analysis

The synthesis of 7-Benzyl-4,7-diazaspiro[2.5]octane involves several steps including substitution, addition of a protective group, esterification, re-substitution, and deprotection . The final step of the synthetic route is a cyclization reaction . This method avoids the use of boron trifluoride diethyl etherate adduct, which is flammable, explosive, and has corrosive toxicity .Molecular Structure Analysis

The molecular structure of 7-Benzyl-4,7-diazaspiro[2.5]octane is represented by the SMILES notation:C1=CC=C (CN2CCNC3 (CC3)C2)C=C1 . Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 7-Benzyl-4,7-diazaspiro[2.5]octane include substitution, addition of a protective group, esterification, re-substitution, and deprotection .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Benzyl-4,7-diazaspiro[2.5]octane include a molecular weight of 202.3 and a molecular formula of C13H18N2 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Wissenschaftliche Forschungsanwendungen

Medizin: Pharmakokinetische Modulation

7-Benzyl-4,7-diazaspiro[2.5]octan wurde auf seine pharmakokinetischen Eigenschaften untersucht. Es zeigt eine hohe gastrointestinale Absorption und ist kein Permeant der Blut-Hirn-Schranke (BBB). Es wirkt als Substrat für P-Glykoprotein, das die Verteilung und Ausscheidung von Medikamenten beeinflusst .

Materialwissenschaften: Synthese von heterocyclischen Verbindungen

In den Materialwissenschaften wird diese Verbindung zur Synthese von heterocyclischen Verbindungen verwendet. Diese Verbindungen finden Anwendung bei der Herstellung neuer Materialien mit spezifischen mechanischen, elektrischen oder optischen Eigenschaften .

Umweltwissenschaften: Umweltfreundliche Synthese

Die Syntheseverfahren der Verbindung werden so weiterentwickelt, dass sie umweltfreundlicher sind, mit höheren Ausbeuten und sichereren Prozessen, die sich für die großtechnische Produktion eignen. Dies ist entscheidend für nachhaltige Praktiken in der chemischen Herstellung .

Analytische Chemie: Chromatographie und Spektroskopie

This compound wird in der analytischen Chemie zur Kalibrierung in der chromatographischen Analyse und Massenspektrometrie verwendet. Seine gut definierte Struktur und seine Eigenschaften machen es zu einem geeigneten Standard für verschiedene analytische Techniken .

Pharmakologie: Medikamentenentwicklung

Es dient als chemisches Zwischenprodukt in der Medikamentenentwicklung, insbesondere bei der Synthese von Verbindungen mit potenziellen therapeutischen Wirkungen gegen Krankheiten wie Krebs .

Biochemie: Enzymhemmungsstudien

Die Verbindung wird in der Biochemie für Enzymhemmungsstudien verwendet. Ihre Struktur ermöglicht es ihr, mit bestimmten Enzymen zu interagieren, was sie zu einem wertvollen Werkzeug macht, um Enzymmechanismen zu verstehen und Inhibitoren zu entwickeln .

Landwirtschaft: Chemisches Zwischenprodukt

Obwohl direkte Anwendungen in der Landwirtschaft nicht umfassend dokumentiert sind, könnte seine Rolle als chemisches Zwischenprodukt zur Entwicklung neuer Agrochemikalien führen, die darauf ausgelegt sind, den Pflanzenschutz und das Pflanzenwachstum zu verbessern .

Nanotechnologie: Molekularer Vorläufer

In der Nanotechnologie kann this compound als molekularer Vorläufer für die Synthese von Nanomaterialien dienen. Seine reaktiven Stellen ermöglichen die Herstellung komplexer Nanostrukturen mit potenziellen Anwendungen in der Elektronik und Materialtechnik .

Safety and Hazards

The safety and hazards associated with 7-Benzyl-4,7-diazaspiro[2.5]octane include the GHS07 warning symbol. The hazard statements include H302, H315, H319, H332, and H335 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Biochemische Analyse

Biochemical Properties

7-Benzyl-4,7-diazaspiro[2.5]octane plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions involves the binding of 7-Benzyl-4,7-diazaspiro[2.5]octane to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with transport proteins such as P-glycoprotein, influencing the transport and distribution of other molecules within cells .

Cellular Effects

The effects of 7-Benzyl-4,7-diazaspiro[2.5]octane on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, 7-Benzyl-4,7-diazaspiro[2.5]octane can modulate downstream signaling events, affecting gene expression and cellular metabolism . Furthermore, this compound has been observed to impact cell proliferation and apoptosis, indicating its potential role in regulating cell growth and death .

Molecular Mechanism

At the molecular level, 7-Benzyl-4,7-diazaspiro[2.5]octane exerts its effects through several mechanisms. One key mechanism involves the inhibition of specific enzymes, such as cytochrome P450, by binding to their active sites . This binding can lead to changes in enzyme activity, affecting the metabolism of various substrates. Additionally, 7-Benzyl-4,7-diazaspiro[2.5]octane may interact with DNA and RNA, influencing gene expression and protein synthesis . These interactions highlight the compound’s ability to modulate biochemical pathways at multiple levels.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Benzyl-4,7-diazaspiro[2.5]octane have been studied over different time periods. The compound has shown stability under inert conditions, such as storage under nitrogen or argon at 2–8°C . Over time, its effects on cellular function can vary, with prolonged exposure potentially leading to changes in cell viability and function. In vitro studies have demonstrated that 7-Benzyl-4,7-diazaspiro[2.5]octane can induce both short-term and long-term effects on cellular processes, depending on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of 7-Benzyl-4,7-diazaspiro[2.5]octane in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or modulation of signaling pathways . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and organ function . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

7-Benzyl-4,7-diazaspiro[2.5]octane is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes play a crucial role in the oxidation and reduction of substrates, facilitating the metabolism of the compound. Additionally, 7-Benzyl-4,7-diazaspiro[2.5]octane may influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

The transport and distribution of 7-Benzyl-4,7-diazaspiro[2.5]octane within cells and tissues are mediated by specific transporters and binding proteins. P-glycoprotein, a well-known transporter, has been implicated in the transport of this compound across cellular membranes . This interaction can affect the localization and accumulation of 7-Benzyl-4,7-diazaspiro[2.5]octane within different cellular compartments, influencing its overall bioavailability and activity.

Subcellular Localization

The subcellular localization of 7-Benzyl-4,7-diazaspiro[2.5]octane is influenced by various factors, including targeting signals and post-translational modifications. This compound has been observed to localize within specific organelles, such as the endoplasmic reticulum and mitochondria . These localizations can impact its activity and function, as the compound may interact with organelle-specific enzymes and proteins, further modulating cellular processes.

Eigenschaften

IUPAC Name |

7-benzyl-4,7-diazaspiro[2.5]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-2-4-12(5-3-1)10-15-9-8-14-13(11-15)6-7-13/h1-5,14H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINDIUOJBNUZMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CN(CCN2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

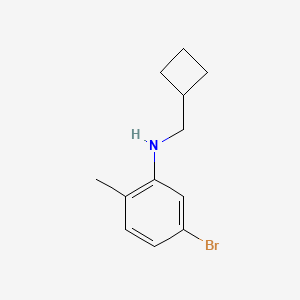

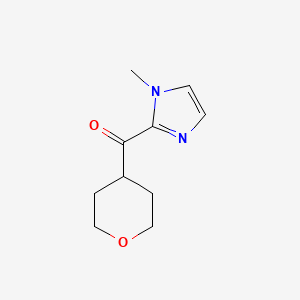

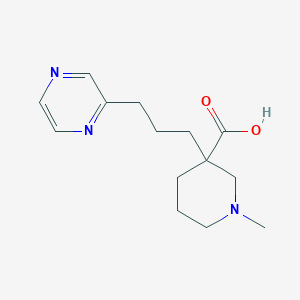

![1-(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)ethanone](/img/structure/B1444244.png)

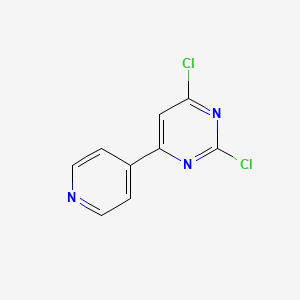

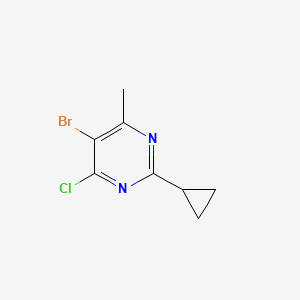

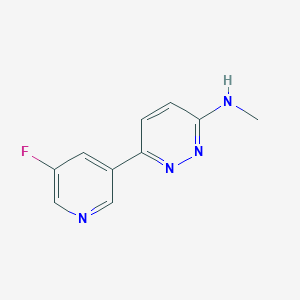

![3-[(6-chloropyridin-3-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide](/img/structure/B1444262.png)

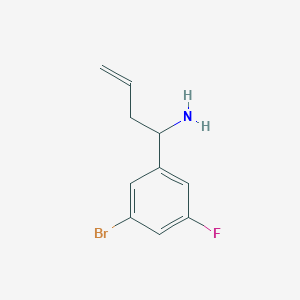

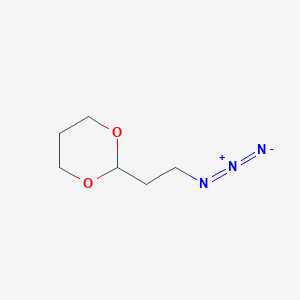

![2-(2-Bromo-ethyl)-imidazo[1,2-a]pyridine](/img/structure/B1444266.png)